molecular formula C5H9NO2S B1598898 2-Methyl-2-(methylsulfonyl)propanenitrile CAS No. 14668-29-2

2-Methyl-2-(methylsulfonyl)propanenitrile

Cat. No.: B1598898
CAS No.: 14668-29-2
M. Wt: 147.2 g/mol
InChI Key: MPXOEOMIERYCLI-UHFFFAOYSA-N
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Description

2-Methyl-2-(methylsulfonyl)propanenitrile is an organic compound with the molecular formula C5H9NO2S It is a nitrile derivative characterized by the presence of a methylsulfonyl group attached to a propanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-(methylsulfonyl)propanenitrile can be synthesized through several methods. One common route involves the reaction of 2-(methylsulfonyl)acetonitrile with iodomethane in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and reagent concentrations, to optimize yield and minimize by-products. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(methylsulfonyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-Methyl-2-(methylsulfonyl)propanenitrile serves as a versatile intermediate in organic synthesis. It can participate in nucleophilic substitution reactions, often using amines or thiols as reagents in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile. These reactions can yield new derivatives with valuable carbon-nitrogen bonds, which are essential in the development of pharmaceuticals.

Key Reactions:

  • Nucleophilic Substitution : Involves the formation of new carbon-nitrogen bonds.
  • Hydrolysis : Can produce smaller molecules such as carboxylic acids or amides under acidic or basic conditions.

Medicinal Chemistry

The compound has shown potential biological activity, particularly in drug development. Its ability to modify biomolecules allows it to play a role in therapeutic applications. For instance, research indicates that it may interact with biological macromolecules, which could be pivotal in the design of new drugs targeting various diseases.

Case Study: RORγt Modulators
Recent studies have explored this compound's derivatives as modulators of RORγt (Retinoic Acid Receptor-related Orphan Receptor gamma t), which is implicated in autoimmune diseases. The derivatives were evaluated for their binding affinity and biological activity, showing promise as potential therapeutic agents against conditions like multiple sclerosis and rheumatoid arthritis .

Industrial Applications

In industrial settings, the production of this compound is optimized for efficiency through methods such as continuous flow reactors. These techniques enhance production rates while ensuring product consistency, making it viable for large-scale applications.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(methylsulfonyl)propanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methylsulfonyl group can undergo oxidation or substitution. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(methylsulfonyl)butanenitrile
  • 2-Methyl-2-(methylsulfonyl)ethanenitrile
  • 2-Methyl-2-(methylsulfonyl)pentanenitrile

Uniqueness

2-Methyl-2-(methylsulfonyl)propanenitrile is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of both a nitrile and a methylsulfonyl group allows for diverse chemical transformations and applications, setting it apart from similar compounds.

Biological Activity

2-Methyl-2-(methylsulfonyl)propanenitrile, with the molecular formula C₅H₉NO₂S, is a compound of significant interest due to its potential biological activity. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant case studies.

  • Molecular Weight : 147.03 g/mol
  • Structure : Characterized by a nitrile group and a methylsulfonyl functional group.
  • Solubility : Highly soluble in water, which enhances its applicability in biological settings.

The unique combination of functional groups in this compound contributes to its distinct chemical behavior and potential biological activity.

Preliminary studies suggest that this compound may interact with various enzymes and receptors, although specific mechanisms are not fully elucidated. The compound's polar nature allows it to engage in hydrogen bonding and other interactions with biological macromolecules, potentially influencing enzymatic activity and receptor signaling pathways.

Interaction Studies

Interaction studies are crucial for understanding the compound's biological implications. Some notable findings include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, though detailed kinetic studies are needed to quantify these effects.
  • Receptor Modulation : There is evidence suggesting that it may modulate receptor activity, impacting physiological responses.

Case Studies

  • Toxicological Assessment : In a study assessing the toxicity of related compounds, this compound was included as part of a broader analysis of sulfone nitriles. It was noted for its metabolic stability and persistence in biological systems, which may correlate with its biological activity .
  • Pharmacological Research : Research has indicated that compounds with structural similarities to this compound exhibit varying degrees of biological activity. For example, similar nitrile functionalities have been associated with anti-inflammatory effects and enzyme inhibition .

Comparative Analysis

The following table summarizes the properties and biological activities of structurally related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
2-(Methylsulfonyl)acetonitrileC₄H₇NO₂SSimilar nitrile functionalityAnti-inflammatory properties
Propanenitrile, 2-methyl-2-(methylsulfinyl)C₅H₉NOSContains a sulfinyl groupVaries; less studied
MethanesulfonamideC₂H₇NO₂SContains a sulfonamide groupKnown for various biological activities

The uniqueness of this compound lies in its specific combination of functional groups that confer distinct reactivity and potential biological activity not fully explored in similar compounds .

Q & A

Q. Basic: What are the recommended synthetic routes and purification strategies for 2-methyl-2-(methylsulfonyl)propanenitrile?

The synthesis of this compound often involves nucleophilic substitution or oxidation reactions. For example, derivatives like aldoxycarb (a pesticide) are synthesized via oxime formation from the corresponding aldehyde precursor and methylcarbamoyl chloride under controlled pH conditions . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from polar aprotic solvents like acetonitrile. Purity assessment via HPLC (>95%) is critical, as impurities can affect reactivity in downstream applications .

Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?

Key safety measures include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (classified as irritant in Safety Data Sheets) .
  • Ventilation : Use fume hoods due to potential inhalation hazards; monitor airborne concentrations with gas detectors .
  • First Aid : Immediate rinsing with water for skin contact (15+ minutes) and medical consultation if inhaled .
  • Storage : In airtight containers at 2–8°C, away from oxidizing agents to prevent decomposition .

Q. Basic: Which analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., sulfonyl at δ 100–110 ppm in ¹³C NMR) and confirms molecular structure .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 162.05) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detects nitrile (C≡N stretch ~2250 cm⁻¹) and sulfonyl (S=O stretch ~1350–1150 cm⁻¹) groups .

Q. Advanced: How does this compound act as a pesticide, and what are its molecular targets?

As the active metabolite of aldoxycarb, it inhibits acetylcholinesterase (AChE) in insects by covalently binding to the enzyme’s serine residue, disrupting neurotransmission . Methodologically, in vitro AChE inhibition assays (e.g., Ellman’s method) are used to quantify IC₅₀ values, while in vivo studies in pest models (e.g., Spodoptera frugiperda) assess lethality and resistance mechanisms .

Q. Advanced: What strategies optimize the design of this compound derivatives for PI3K/mTOR inhibition?

Structural modifications focus on:

  • Bioisosteric Replacement : Substituting the nitrile group with amides or heterocycles to enhance binding affinity .
  • Pharmacokinetic Profiling : Microsomal stability assays (e.g., liver microsomes) and LogP measurements to improve bioavailability .
  • In Vivo Efficacy : Xenograft models (e.g., murine breast cancer) evaluate tumor regression and synergistic effects with chemotherapeutics .

Q. Advanced: How can researchers assess the ecotoxicological impact of this compound?

  • Aquatic Toxicity : Acute LC₅₀ tests using Daphnia magna or zebrafish embryos (OECD Test Guideline 203) .
  • Soil Persistence : HPLC-MS/MS quantifies degradation half-life in soil microcosms under varying pH/temperature .
  • Bioaccumulation : Bioconcentration factors (BCF) calculated via octanol-water partitioning (Log Kow) .

Q. Advanced: What computational methods predict structure-activity relationships (SAR) for sulfonyl-containing nitriles?

  • Molecular Docking : Autodock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., PI3Kγ binding pocket) .
  • QSAR Models : Machine learning (Random Forest, SVM) correlates electronic parameters (HOMO/LUMO) with bioactivity .
  • MD Simulations : GROMACS assesses conformational stability of sulfonyl-nitrile derivatives in aqueous environments .

Properties

IUPAC Name

2-methyl-2-methylsulfonylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c1-5(2,4-6)9(3,7)8/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXOEOMIERYCLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163442
Record name Propanenitrile, 2-methyl-2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14668-29-2
Record name Propanenitrile, 2-methyl-2-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014668292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanenitrile, 2-methyl-2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methylsulfonylacetonitrile (25 g) and methyl iodide (27.4 mL) in N,N-dimethylformamide (300 mL) was added sodium hydride (20 g) at 0° C., and the mixture was stirred at room temperature overnight. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to give the title compound (18 g, yield 58%) as colorless crystals.
Quantity
25 g
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reactant
Reaction Step One
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27.4 mL
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20 g
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reactant
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300 mL
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Quantity
0 (± 1) mol
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Yield
58%

Synthesis routes and methods II

Procedure details

To a solution of 2-(methylsulfonyl)acetonitrile (60 g, 504 mmol) in DMF (252 mL) at 0° C. was added potassium carbonate (209 g, 1511 mmol) portion-wise, followed by iodomethane (136 mL, 1511 mmol). After 15 minutes, the ice bath was removed and the reaction was stirred at RT for 48 hours. The reaction mixture was filtered through a Celite pad, and the filter cake was rinsed with ethyl acetate and ether. The combined filtrates were concentrated and partitioned between ether and water. The organic portion was dried over sodium sulfate, filtered, and concentrated in vacuo to afford the titled intermediate (58 g, 78% yield) as an off-white solid.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
209 g
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reactant
Reaction Step One
Name
Quantity
252 mL
Type
reactant
Reaction Step One
Quantity
136 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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